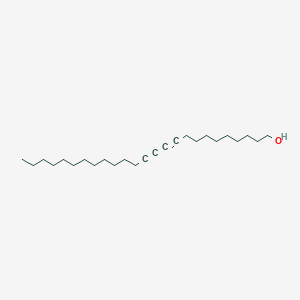

10,12-Pentacosadiin-1-ol

Übersicht

Beschreibung

10,12-Pentacosadiyn-1-ol is a chemical compound with the molecular formula C25H44O . It has a molecular weight of 360.62 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 10,12-Pentacosadiyn-1-ol consists of 25 carbon atoms, 44 hydrogen atoms, and 1 oxygen atom . The compound has a monoisotopic mass of 360.339203 Da .Chemical Reactions Analysis

The compound is known to undergo photoinduced topochemical reactions . The efficiency of these reactions and the structure of the generated polydiacetylene depend on its polymorphic forms .Physical And Chemical Properties Analysis

10,12-Pentacosadiyn-1-ol has a density of 0.9±0.1 g/cm3 . It has a boiling point of 489.5±18.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.8 mmHg at 25°C . The enthalpy of vaporization is 87.1±6.0 kJ/mol . The flash point is 204.0±14.2 °C . The index of refraction is 1.481 .Wissenschaftliche Forschungsanwendungen

Thermodynamische Stabilität in zweidimensionalen Polymorphen

10,12-Pentacosadiin-1-ol: wurde auf seine Fähigkeit untersucht, zweidimensionale polymorphe Formen auf Graphitoberflächen zu bilden. Diese Formen, bekannt als Fischgrätenmuster (H) und parallele (P) Anordnungen, sind bei Raumtemperatur beobachtbar. Die thermodynamische Stabilität dieser Polymorphe ist entscheidend für Anwendungen in der Materialchemie, insbesondere für die OberflächenSynthese, die auf die Herstellung funktionaler Materialien abzielt .

Leiterpolymer-Nanodrähte

Die Verbindung wird bei der Bildung leitfähiger Polymer-Nanodrähte durch Kettenpolymerisation in selbstorganisierten monomolekularen Schichten verwendet. Diese Anwendung ist bedeutsam für die Verdrahtung funktionaler Moleküle in der Ein-Molekül-Elektronik, wo die präzise Kontrolle der Kettenpolymerisation für die Geräteleistung unerlässlich ist .

Bioinspirierte Graphen-basierte Nanocomposite

This compound: spielt eine Rolle bei der Entwicklung robuster Graphen-basierter Nanocomposite. Diese Verbundwerkstoffe werden durch synergistische Grenzflächenwechselwirkungen mit zweiwertigen Ionen von Zink und Graphenoxid-Nanoblättern hergestellt. Die resultierenden Materialien weisen eine hohe Festigkeit, Zähigkeit und Ermüdungslebensdauer auf, was sie für Luft- und Raumfahrtanwendungen, flexible Elektroden von Superkondensatoren und andere intelligente Geräte geeignet macht .

Integration intelligenter Geräte

Aufgrund seiner elektrischen Leitfähigkeitseigenschaften, wenn es in bioinspirierte Graphen-basierte Nanocomposite integriert wird, kann This compound bei der Herstellung intelligenter Geräte eingesetzt werden. Diese Geräte könnten von tragbarer Technologie bis hin zu Sensoren und Aktuatoren reichen, die robuste und leitfähige Materialien erfordern .

Ein-Molekül-Elektronik

Die Rolle der Verbindung bei der Bildung leitfähiger Polymer-Nanodrähte erstreckt sich auch auf die Ein-Molekül-Elektronik. Dieses Feld umfasst die Herstellung elektronischer Komponenten auf molekularer Ebene, wobei This compound verwendet werden könnte, um einzelne Moleküle zu verbinden und zu verdrahten, was möglicherweise die Elektronikindustrie revolutionieren könnte .

Oberflächenchemie und Adsorptionsstudien

Die Adsorptionseigenschaften von This compound auf Oberflächen wie Graphit sind in der Oberflächenchemie von Interesse. Das Verständnis, wie Moleküle auf monomolekularer Ebene mit Oberflächen interagieren, kann zu Fortschritten in der Beschichtungstechnik, Sensorik und anderen oberflächenbezogenen Technologien führen .

Safety and Hazards

Eigenschaften

IUPAC Name |

pentacosa-10,12-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKKFKTVKSZQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408533 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92266-90-5 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

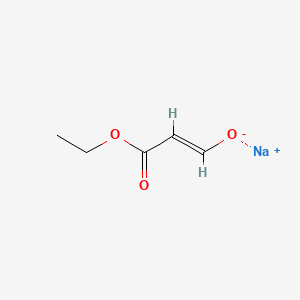

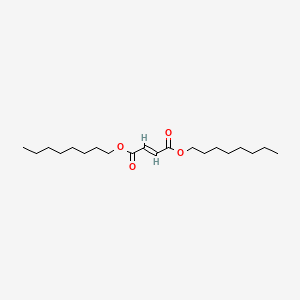

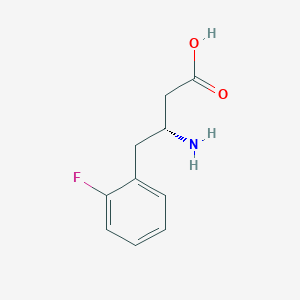

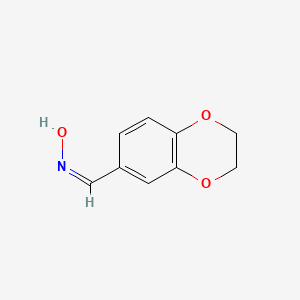

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 10,12-Pentacosadiyn-1-ol's polymerization on graphite unique compared to its bulk crystal form?

A1: 10,12-Pentacosadiyn-1-ol exhibits different polymerization behavior when arranged as a two-dimensional monolayer on graphite compared to its three-dimensional bulk crystal form. Research indicates that the distance (R) between reactive carbon atoms required for polymerization is larger in the two-dimensional system. [] While bulk crystals typically require R < 0.4 nm for polymerization, the herringbone arrangement on graphite, with R = 0.58 nm, still undergoes polymerization. [] This highlights a distinct difference in polymerization criteria between two-dimensional and three-dimensional phases.

Q2: How does the surrounding environment influence the photoinduced polymerization of 10,12-Pentacosadiyn-1-ol on graphite?

A2: The presence of oxygen significantly impacts the polymerization process. Studies demonstrate that a vacuum environment leads to a substantial increase in both the efficiency of polymer generation and the resulting polymer chain lengths. [] This observation is attributed to the suppression of collisional quenching of photoexcited radicals by oxygen molecules in vacuum. [] This highlights the importance of controlling the reaction environment for optimizing polymerization outcomes.

Q3: What are the different polymorphic forms of 10,12-Pentacosadiyn-1-ol observed on graphite, and how does their stability compare?

A3: 10,12-Pentacosadiyn-1-ol forms two distinct polymorphic structures on graphite: a herringbone (H) arrangement and a parallel (P) arrangement. [] Annealing experiments revealed that the P arrangement is thermodynamically more stable, as the area occupied by this arrangement expands irreversibly upon heating above 40°C. [] In contrast, the H arrangement is considered quasi-stable. []

Q4: How does the polymerization mechanism of 10,12-Pentacosadiyn-1-ol in two-dimensional monolayers differ from its bulk polymerization?

A4: Analysis of the polymerization degree distributions obtained from scanning tunneling microscopy studies at various temperatures reveals that the process can be modeled based on probabilistic addition reactions and deactivation events at the growing polymer chain ends. [] Importantly, the activation energies determined for these reactions in the two-dimensional system differ significantly from those observed in conventional bulk polymerization of 10,12-Pentacosadiyn-1-ol. [] This finding underscores the unique kinetic and mechanistic features governing polymerization in confined two-dimensional environments.

Q5: Are there any applications utilizing the properties of 10,12-Pentacosadiyn-1-ol's polymerized form on graphene?

A5: Research has explored the use of 10,12-Pentacosadiyn-1-ol in conjunction with graphene oxide (GO) for developing robust nanocomposites. [] By leveraging the linear structure of 10,12-Pentacosadiyn-1-ol and its interaction with GO through divalent zinc ions, researchers achieved synergistic toughening of the material. [] These bioinspired graphene-based nanocomposites exhibit promising properties like high strength, toughness, fatigue life, and electrical conductivity, suggesting potential applications in areas such as aerospace and flexible electrodes for supercapacitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)